molecular formula C18H22N2O3S B5694011 N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5694011
M. Wt: 346.4 g/mol
InChI Key: KHMQBDIEJQOXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-cancer properties. This compound was first synthesized in the 1990s and has since been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is not fully understood, but it is thought to involve the activation of the STING (Stimulator of Interferon Genes) pathway. This pathway is involved in the production of interferons and other cytokines that play a role in the immune response to cancer. N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to activate this pathway in vitro and in vivo, leading to the production of cytokines and the induction of tumor cell death.
Biochemical and Physiological Effects:
N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of cytokine production, the activation of immune cells, and the inhibition of tumor growth. N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide as a research tool is its ability to induce cytokine production and activate the immune system. This makes it a useful tool for studying the immune response to cancer and for testing the efficacy of immunotherapies. However, N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has some limitations as a research tool, including its potential toxicity and the fact that its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for research on N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One area of interest is the development of combination therapies that use N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in conjunction with other anti-cancer drugs. Another potential direction is the development of new derivatives of N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide that may have improved efficacy or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and to identify the optimal conditions for its use as a research tool.

Synthesis Methods

N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be synthesized through a multi-step process that involves the reaction of various starting materials. The synthesis typically begins with the reaction of 2,3-dimethylbenzylamine with methyl chloroformate to form N-methyl-2,3-dimethylbenzyl carbamate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.

Scientific Research Applications

N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been the subject of numerous studies aimed at understanding its potential anti-cancer properties. In preclinical studies, N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including melanoma, lung cancer, and colon cancer. These effects are thought to be mediated by the activation of the immune system and the induction of cytokine production.

properties

IUPAC Name

2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-8-10-16(11-9-13)24(22,23)20(12-18(21)19-4)17-7-5-6-14(2)15(17)3/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMQBDIEJQOXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,3-dimethylphenyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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